molecular formula C22H25N3O3 B11314586 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11314586
M. Wt: 379.5 g/mol
InChI Key: QEJRSOJPRAFTKH-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Formation: The benzimidazole core is then reacted with piperidine under basic conditions to form the piperidinyl-benzimidazole intermediate.

    Attachment of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.

Scientific Research Applications

1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and lansoprazole, which are used as proton pump inhibitors.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

    Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxyphenethylamine, which is studied for its psychoactive properties.

Uniqueness

1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C22H25N3O3/c1-27-19-8-7-15(13-20(19)28-2)14-21(26)25-11-9-16(10-12-25)22-23-17-5-3-4-6-18(17)24-22/h3-8,13,16H,9-12,14H2,1-2H3,(H,23,24)

InChI Key

QEJRSOJPRAFTKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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